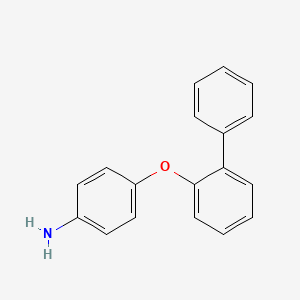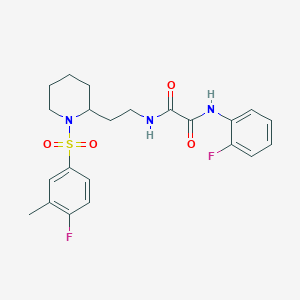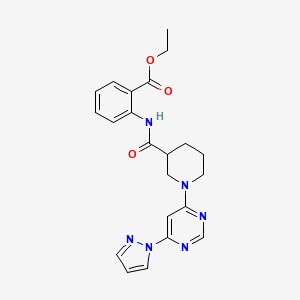![molecular formula C18H23N5O3S B2990732 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921789-46-0](/img/structure/B2990732.png)
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazole ring, a thioether group, and a morpholino group .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like S-alkylation . The synthesis of 1,2,4-triazole-containing scaffolds, which are present in this compound, has been extensively studied .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the imidazo[2,1-c][1,2,4]triazole ring might undergo reactions typical for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar morpholino group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Bioactivity and Medicinal Potential
1,2,4-triazoles, including those with the sulphanyl functional group directly attached to the heterocyclic core, have been investigated for various biological activities:
- Anticancer Properties : Some 1,2,4-triazole derivatives exhibit anticancer effects .
- Enzyme Inhibition : Certain 1,2,4-triazoles demonstrate enzyme inhibition capacity .
- Antioxidant Activity : The sulphanyl-substituted 1,2,4-triazoles possess antioxidant properties .
- Antimicrobial Effects : These compounds exhibit antimicrobial activity .
- Anti-inflammatory Potential : 1,2,4-triazoles may have anti-inflammatory properties .
- Antituberculous Activity : Some derivatives show promise against tuberculosis .
Synthesis Methods
Several methods are commonly used to synthesize 3-sulphanyl-1,2,4-triazoles:
- Reaction of isothiocyanates with hydrazides .
- Reaction of 1,3,4-oxadiazoles with hydrazine .
- Thermal cyclization of acylated thiosemicarbazides .
- Reaction between carboxylic acids and hydrazinecarbothiohydrazides .
Recent Advances
Recent research has focused on efficient strategies for constructing 1,2,4-triazol-3-ones, such as copper-promoted [3 + 2] annulation reactions of amidine hydrochlorides and isocyanates . Additionally, regioselective N1-substituted 3-amino-1,2,4-triazoles have been synthesized, leading to diverse products . Copper-catalyzed cross-couplings have shown promise in the synthesis of 1,2,3-/1,2,4-triazoles .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The 1,2,4-triazole nucleus of the compound acts as an important pharmacophore, interacting at the active site of the receptor as a hydrogen bond acceptor and donor .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
The 1,2,4-triazole nucleus of the compound is stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of estrogen production. This can lead to the suppression of the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity of similar 1,2,4-triazole derivatives against various human cancer cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can increase the explosive sensitivity of some triazole compounds . Additionally, the compound’s solubility can be affected by its polar nature and the pH of the environment . .
Eigenschaften
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIQBFDMVDWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)


![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
![5-(1-Methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)

